molecular formula C9H6O2S B13135203 Di(furan-2-yl)methanethione

Di(furan-2-yl)methanethione

Cat. No.: B13135203
M. Wt: 178.21 g/mol
InChI Key: BXIKDGKQEQRLMD-UHFFFAOYSA-N
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Description

Di(furan-2-yl)methanethione is an organic compound characterized by the presence of two furan rings attached to a central methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(furan-2-yl)methanethione typically involves the reaction of furan-2-carbaldehyde with a thioketone precursor. One common method is the condensation reaction between furan-2-carbaldehyde and a thioketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or a base like sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Di(furan-2-yl)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Bromine, nitric acid, sulfuric acid; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of di(furan-2-yl)methanethione involves its interaction with molecular targets through its reactive thioketone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the furan rings can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophen-2-yl methanethione
  • Selenophen-2-yl methanethione
  • Di(thiophen-2-yl)methanethione

Uniqueness

Di(furan-2-yl)methanethione is unique due to the presence of furan rings, which impart distinct electronic and steric properties compared to thiophene and selenophene analogs. The furan rings enhance the compound’s reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

bis(furan-2-yl)methanethione

InChI

InChI=1S/C9H6O2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H

InChI Key

BXIKDGKQEQRLMD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=S)C2=CC=CO2

Origin of Product

United States

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